molecular formula C15H22N2O4S B5302359 5-[(cyclopentylamino)sulfonyl]-N-ethyl-2-methoxybenzamide

5-[(cyclopentylamino)sulfonyl]-N-ethyl-2-methoxybenzamide

Numéro de catalogue B5302359
Poids moléculaire: 326.4 g/mol
Clé InChI: FVNAYWOLHSGQDK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-[(cyclopentylamino)sulfonyl]-N-ethyl-2-methoxybenzamide, also known as CP-690,550, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a selective inhibitor of Janus kinase 3 (JAK3), a tyrosine kinase enzyme that plays a crucial role in the immune system.

Mécanisme D'action

5-[(cyclopentylamino)sulfonyl]-N-ethyl-2-methoxybenzamide selectively inhibits JAK3, which is a tyrosine kinase enzyme that is involved in the signaling pathway of cytokines, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. JAK3 is mainly expressed in immune cells, such as T cells, B cells, and natural killer cells. By inhibiting JAK3, this compound reduces the activity of these immune cells and suppresses the immune response. This mechanism of action makes this compound a promising drug candidate for the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of pro-inflammatory cytokines, such as IL-6, tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ), in patients with rheumatoid arthritis and psoriasis. It has also been shown to reduce the number of T cells and B cells in the blood of these patients. In addition, this compound has been shown to improve the symptoms and disease activity in patients with rheumatoid arthritis and psoriasis.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of 5-[(cyclopentylamino)sulfonyl]-N-ethyl-2-methoxybenzamide is its selectivity for JAK3, which reduces the risk of off-target effects. It also has a relatively long half-life, which allows for once-daily dosing. However, this compound has some limitations for lab experiments. It is a highly potent inhibitor of JAK3, which makes it difficult to use in cell-based assays that require JAK3 activity. In addition, this compound has poor solubility in water, which limits its use in some in vivo experiments.

Orientations Futures

5-[(cyclopentylamino)sulfonyl]-N-ethyl-2-methoxybenzamide has shown promising results in clinical trials for the treatment of autoimmune diseases. However, there are still some challenges that need to be addressed. One of the challenges is the potential for increased risk of infections due to the suppression of the immune system. Another challenge is the development of resistance to this compound over time. Future research directions include the development of combination therapies that target multiple pathways in the immune system, the identification of biomarkers that can predict treatment response, and the investigation of the long-term safety and efficacy of this compound.

Méthodes De Synthèse

The synthesis of 5-[(cyclopentylamino)sulfonyl]-N-ethyl-2-methoxybenzamide involves the reaction of N-ethyl-2-methoxybenzamide with cyclopentylamine and chlorosulfonyl isocyanate. The reaction proceeds under mild conditions and yields the desired product in good purity. The chemical structure of this compound is shown below:

Applications De Recherche Scientifique

5-[(cyclopentylamino)sulfonyl]-N-ethyl-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to reduce the activity of immune cells, such as T cells and B cells, which are involved in the pathogenesis of autoimmune diseases. This compound has also been investigated for its potential use in preventing organ transplant rejection.

Propriétés

IUPAC Name

5-(cyclopentylsulfamoyl)-N-ethyl-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-3-16-15(18)13-10-12(8-9-14(13)21-2)22(19,20)17-11-6-4-5-7-11/h8-11,17H,3-7H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNAYWOLHSGQDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2CCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.